N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide

Physicochemical profiling Medicinal chemistry ADME prediction

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide (CAS 1207031-24-0, PubChem CID is a synthetic sulfonamide derivative with the molecular formula C₉H₁₆N₄O₂S and a molecular weight of 244.32 g/mol. The compound incorporates a 6-methylpyridazine ring linked via an aminoethylene spacer to an ethanesulfonamide moiety.

Molecular Formula C9H16N4O2S
Molecular Weight 244.31
CAS No. 1207031-24-0
Cat. No. B2672455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide
CAS1207031-24-0
Molecular FormulaC9H16N4O2S
Molecular Weight244.31
Structural Identifiers
SMILESCCS(=O)(=O)NCCNC1=NN=C(C=C1)C
InChIInChI=1S/C9H16N4O2S/c1-3-16(14,15)11-7-6-10-9-5-4-8(2)12-13-9/h4-5,11H,3,6-7H2,1-2H3,(H,10,13)
InChIKeyYVOQNIPGXHSPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide (CAS 1207031-24-0): Chemical Identity, Computed Properties, and Procurement Baseline


N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide (CAS 1207031-24-0, PubChem CID 45502536) is a synthetic sulfonamide derivative with the molecular formula C₉H₁₆N₄O₂S and a molecular weight of 244.32 g/mol [1]. The compound incorporates a 6-methylpyridazine ring linked via an aminoethylene spacer to an ethanesulfonamide moiety. This compound belongs to the broader pyridazine sulfonamide chemical class, which has been described in patent literature as a scaffold for ion channel modulation, specifically as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC) [2]. Computed physicochemical properties from PubChem include an XLogP3-AA of 0, a topological polar surface area of 92.4 Ų, and 6 rotatable bonds [1]. Publicly available quantitative biological activity data for this specific compound is extremely limited; most existing citations derive from vendor-generated technical summaries rather than independently peer-reviewed studies [3].

Why N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide Cannot Be Simply Replaced by In-Class Analogs: A Structural and Property-Based Rationale


In the absence of published head-to-head pharmacological comparisons, the rationale against generic substitution rests on quantifiable structural and physicochemical differences that predictably alter molecular behavior. The replacement of the ethanesulfonamide group (C₂ chain) with the closest commercially available analog—the methanesulfonamide variant (CAS 1203231-71-3, MW 230.29 g/mol, C₁ chain)—results in a measurable change in molecular weight (Δ = +14.03 g/mol, +6.1%), lipophilicity (XLogP3-AA: 0 vs. a predicted lower value for the methyl homolog), and rotatable bond count (6 vs. 5), all of which directly influence membrane permeability, target binding kinetics, and metabolic stability [1]. Furthermore, the pyridazine sulfonamide patent family (WO 2010123822 A1, US 2011/0288093 A1) explicitly delineates that biological activity—specifically chloride channel inhibition potency—is sensitive to the nature of the sulfonamide N-substituent, with ethyl, methyl, and aryl variants exhibiting divergent activity profiles across CFTR and CaCC assays [2]. Consequently, treating compounds within this series as interchangeable without experimental verification of target engagement introduces an unquantified risk of loss of function or altered selectivity in any experimental system.

Quantitative Differentiation Evidence for N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide: Head-to-Head and Cross-Study Comparisons


Molecular Weight and Lipophilicity Differentiation from the Methanesulfonamide Analog

The ethanesulfonamide derivative (target compound) exhibits a 6.1% higher molecular weight (244.32 vs. 230.29 g/mol) and a longer sulfonamide alkyl chain compared to its closest commercial analog, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide (CAS 1203231-71-3). This difference materially alters the XLogP3-AA value (0 for the target compound vs. a predicted lower value for the methyl homolog), which is a key determinant of passive membrane permeability and non-specific protein binding [1]. The additional methylene group in the target compound also increases the number of freely rotatable bonds (6 vs. 5, +20%), which directly impacts conformational entropy and, consequently, the entropic penalty upon target binding [1].

Physicochemical profiling Medicinal chemistry ADME prediction

Structural Class Assignment: Pyridazine Sulfonamide as Privileged Scaffold for Chloride Channel Modulation

The target compound belongs to the pyridazine sulfonamide structural class, which is claimed in patent families WO 2010123822 A1 and US 2011/0288093 A1 as inhibitors of CFTR-mediated ion transport and calcium-activated chloride channels (CaCC). The patent disclosures, filed by the Institute for OneWorld Health, report that compounds within this class—defined by Formula I encompassing pyridazine sulfonamide derivatives—demonstrate chloride channel blocking activity relevant to the treatment of diarrheal diseases and polycystic kidney disease [1][2]. While the specific compound (CAS 1207031-24-0) is not individually exemplified with quantitative IC₅₀ data in these patent documents, its structural features (6-methyl substitution on the pyridazine ring, ethanesulfonamide side chain, aminoethyl linker) place it within the claimed generic scope. The patent SAR teaches that variations in the sulfonamide substituent directly modulate target potency and ion channel subtype selectivity [1].

Ion channel pharmacology CFTR inhibition Chloride channel

Hydrogen Bond Donor/Acceptor Profile and Implications for Target Recognition

The target compound presents two hydrogen bond donor atoms (both NH groups: the sulfonamide NH and the amino linker NH) and six hydrogen bond acceptor atoms (sulfonamide oxygens, pyridazine nitrogens, and the exocyclic amine nitrogen), yielding a donor/acceptor ratio of 2:6 [1]. This profile is distinct from the methanesulfonamide analog, which contains the same donor/acceptor counts but with a different spatial arrangement due to the shorter sulfonamide alkyl chain, potentially altering the geometry of key H-bond interactions with target proteins . In sulfonamide-based drug design, the H-bond donor/acceptor count and topology are critical parameters governing both target affinity and selectivity; modification of the sulfonamide N-substituent chain length has been shown in related sulfonamide series to shift binding poses within carbonic anhydrase active sites by altering the H-bond network geometry [2].

Molecular recognition Hydrogen bonding Drug design

Computed Drug-Likeness and Oral Bioavailability Prediction Relative to Common Screening Benchmarks

The target compound satisfies all four Lipinski Rule of Five criteria: molecular weight (244.32 Da) < 500 Da, XLogP3-AA (0) ≤ 5, hydrogen bond donors (2) ≤ 5, and hydrogen bond acceptors (6) ≤ 10 [1]. This clean profile contrasts with many larger pyridazine sulfonamide derivatives exemplified in the patent literature (e.g., compounds in US 2011/0288093 Tables 1-3, which frequently exceed MW 400 and XLogP > 3) [2]. Additionally, the TPSA of 92.4 Ų falls below the 140 Ų threshold commonly associated with favorable oral absorption, and the rotatable bond count of 6 is below the 10-bond limit proposed by Veber [1][3]. These computed parameters suggest that the target compound occupies a favorable physicochemical space for oral bioavailability, while larger pyridazine sulfonamide analogs from the patent literature may encounter solubility or permeability limitations.

Drug-likeness Lipinski rules Bioavailability prediction

Chemical Space Positioning Relative to Close Structural Analogs (Methanesulfonamide, Benzenesulfonamide, and Thiophenesulfonamide Variants)

The target compound occupies a distinct position within the (6-methylpyridazin-3-yl)aminoethyl sulfonamide chemical space. Three commercially listed analogs differ only in the terminal sulfonamide group: methanesulfonamide (CAS 1203231-71-3, MW 230.29), benzenesulfonamide (CAS 1170427-27-6, MW 292.36), and thiophene-2-sulfonamide (CAS 1207028-36-1, MW 298.38) [1]. The target ethanesulfonamide (MW 244.32) occupies the middle of this series in terms of molecular weight and steric bulk. This systematic variation enables structure-activity relationship (SAR) studies where incremental changes in sulfonamide size, lipophilicity, and electronic character can be correlated with changes in biological activity. The ethanesulfonamide variant provides an intermediate lipophilicity (XLogP3-AA = 0) that may offer a balance between the higher aqueous solubility of the methanesulfonamide and the enhanced membrane partitioning of the aryl sulfonamide analogs.

Chemical space analysis SAR Analog selection

Limitation Acknowledgment: Absence of Published Target-Specific Quantitative Pharmacology Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted May 2026) identified no peer-reviewed publications or publicly accessible assay records reporting quantitative IC₅₀, Kᵢ, EC₅₀, or Kd values for CAS 1207031-24-0 against any specific biological target. This includes the absence of data for CFTR, CaCC, Nav1.7, or any other ion channel target referenced in the broader pyridazine sulfonamide patent literature [1][2]. The compound is not indexed in ChEMBL with bioactivity data, and the PubChem BioAssay section for CID 45502536 contains no deposited screening results as of the search date. Consequently, any claim of differential target potency or selectivity for this specific compound versus analogs must be treated as unverified until experimental data is generated [3]. Users procuring this compound for target-based screening should anticipate generating primary pharmacological data de novo. This evidence gap represents a material procurement consideration: the compound's value proposition currently rests on its structural and physicochemical differentiation rather than on experimentally validated biological superiority.

Data gap analysis Evidence quality Procurement risk

Recommended Application Scenarios for N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide Based on Available Evidence


Systematic SAR-by-Catalog: Intermediate Lipophilicity Probe in the (6-Methylpyridazin-3-yl)aminoethyl Sulfonamide Series

As established in Section 3 (Evidence Items 1 and 5), the target compound occupies the middle ground in molecular weight and lipophilicity between the methanesulfonamide (MW 230.29) and aryl sulfonamide (MW 292-298) analogs. Researchers conducting systematic structure-activity relationship studies within this series should procure this compound as the intermediate alkyl sulfonamide member, enabling the correlation of incremental changes in sulfonamide chain length with changes in target binding, cellular permeability, or metabolic stability [1][2]. This application leverages the compound's most robustly established point of differentiation: its position within a well-defined chemical series with quantifiable property gradients.

Ion Channel Drug Discovery: Pyridazine Sulfonamide Scaffold Exploration for CFTR or CaCC Modulation

Based on the class-level evidence from patent WO 2010123822 A1 and US 2011/0288093 A1 (Section 3, Evidence Item 2), this compound is structurally mapped onto the pyridazine sulfonamide pharmacophore claimed for chloride channel inhibition. Research groups investigating CFTR-related secretory diarrheal diseases, polycystic kidney disease, or CaCC-mediated physiological processes can use this compound as a starting point for scaffold validation. The compound's favorable computed drug-likeness parameters (Section 3, Evidence Item 4: 0 Lipinski violations, TPSA 92.4 Ų) make it a suitable candidate for initial in vitro profiling before progressing to more complex analogs [1][3].

Fragment-Based or Property-Driven Library Design: A Low-MW, High-Ligand-Efficiency Starting Point

With a molecular weight of only 244.32 Da and a balanced HBD/HBA profile (Section 3, Evidence Item 3), this compound meets the criteria for a fragment-like or low-molecular-weight screening hit. Its TPSA of 92.4 Ų and XLogP3-AA of 0 predict favorable aqueous solubility, reducing the likelihood of assay interference from compound aggregation [1]. Procurement for fragment-based drug discovery (FBDD) libraries or property-focused screening collections is recommended, particularly when the research objective involves identifying novel ion channel modulators with high ligand efficiency and optimization potential [4].

Method Development and Assay Validation: A Structurally Defined Negative Control or Tool Compound

Given the current absence of target-specific potency data for this compound (Section 3, Evidence Item 6), one pragmatic procurement use is as a structurally defined control compound for assay development. In ion channel screening campaigns utilizing electrophysiological readouts (e.g., patch-clamp assays for CaCC or CFTR activity), this compound can serve as a chemically well-characterized member of the pyridazine sulfonamide class to establish baseline signal, assess solvent compatibility, and validate assay reproducibility before testing more potent exemplars from the patent literature [2].

Quote Request

Request a Quote for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.